molecular formula C17H18O3 B5530048 (3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate

(3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate

Cat. No.: B5530048
M. Wt: 270.32 g/mol
InChI Key: MTCUVYYQEOGLBP-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a phenyl ring substituted with dimethyl groups at the 3 and 4 positions, and an acetate group linked to a 4-methylphenoxy moiety. Esters like this one are often used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate typically involves the esterification reaction between (3,4-dimethylphenyl)acetic acid and 4-methylphenol (p-cresol). The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the efficiency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: (3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (3,4-dimethylphenyl)acetic acid and 4-methylphenol.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: (3,4-dimethylphenyl)acetic acid and 4-methylphenol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: The compound may be explored for its potential biological activities. Esters are often investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate depends on its specific application. In biological systems, esters are typically hydrolyzed by esterases to release the active components, which then interact with molecular targets. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

    (3,4-dimethylphenyl)acetate: Similar structure but lacks the 4-methylphenoxy group.

    (4-methylphenyl)acetate: Similar structure but lacks the 3,4-dimethyl groups on the phenyl ring.

    (3,4-dimethylphenyl) 2-(4-methoxyphenoxy)acetate: Similar structure with a methoxy group instead of a methyl group.

Uniqueness: (3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate is unique due to the presence of both dimethyl and methylphenoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups can result in distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

(3,4-dimethylphenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-4-7-15(8-5-12)19-11-17(18)20-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCUVYYQEOGLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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